molecular formula C23H15N3O5 B2753581 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1797267-76-5

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2753581
CAS No.: 1797267-76-5
M. Wt: 413.389
InChI Key: UIVCQUMTXVIRTL-UHFFFAOYSA-N
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that combines various functional groups including furan, oxadiazole, and chromene

Mechanism of Action

Mode of Action

The presence of a furan ring and an oxadiazole ring in its structure suggests that it might interact with its targets through pi-pi stacking, hydrogen bonding, or other non-covalent interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of a furan ring in its structure suggests that it might undergo metabolic transformations involving the oxidation of the furan ring .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structure, it might potentially exert effects on cells or tissues by interacting with proteins or other macromolecules that recognize furan or oxadiazole moieties .

Action Environment

The compound’s action, efficacy, and stability might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of the furan ring in the compound might be affected by oxidative conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide involves multiple steps:

  • Formation of the oxadiazole ring: : This can be achieved by reacting furfural with hydrazine hydrate under reflux conditions.

  • Coupling with the phenyl group: : The oxadiazole intermediate is then coupled with a brominated benzyl derivative using a palladium-catalyzed cross-coupling reaction.

  • Introduction of the chromene moiety: : This step involves reacting the phenyl-oxadiazole intermediate with a chromene derivative under basic conditions.

Industrial Production Methods

For industrial scale production, the above synthetic routes are optimized for higher yields and purity. Catalysts such as palladium on carbon may be employed, and automated flow reactors can be used to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring is susceptible to oxidation, forming compounds like furanones.

  • Reduction: : The oxadiazole ring can undergo reduction under hydrogenation conditions.

  • Substitution: : N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Halogens (Cl2, Br2) and Lewis acids like aluminum chloride (AlCl3).

Major Products

  • Oxidation products: : Furanones and corresponding carboxylic acids.

  • Reduction products: : Reduced oxadiazole derivatives.

  • Substitution products: : Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Organic synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : It can act as a ligand in metal-catalyzed reactions.

Biology

  • Bioactive molecule: : Exhibits potential antimicrobial and anti-inflammatory properties.

  • Enzyme inhibitors: : Can inhibit specific enzymes involved in disease pathways.

Medicine

  • Drug development: : Investigated for its potential as a therapeutic agent in treating various diseases.

  • Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

  • Material science: : Used in the development of advanced materials like polymers.

  • Agriculture: : Explored for its role in developing agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Coumarin derivatives: : Such as 4-hydroxycoumarin, which shares the chromene structure.

  • Oxadiazole derivatives: : Like 2,5-diphenyl-1,3,4-oxadiazole, similar in having the oxadiazole ring.

  • Furan derivatives: : Such as furfural, sharing the furan moiety.

Uniqueness

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide's unique combination of functional groups (furan, oxadiazole, and chromene) provides distinctive chemical reactivity and biological activity, making it a valuable compound for various scientific explorations.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O5/c27-17-13-20(30-18-9-4-2-7-15(17)18)23(28)24-16-8-3-1-6-14(16)12-21-25-22(26-31-21)19-10-5-11-29-19/h1-11,13H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVCQUMTXVIRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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